5-Tert-butyl-1,3-oxazole
Description
Contextualization of Oxazoles as Aromatic Heterocycles
Oxazoles are a class of five-membered heterocyclic compounds that feature one oxygen and one nitrogen atom at positions 1 and 3 of the ring, respectively. wikipedia.orgnumberanalytics.comslideshare.net These structures are considered aromatic, adhering to Hückel's rule with a planar, cyclic, and fully conjugated system of pi electrons, which imparts a degree of stability. numberanalytics.comslideshare.net However, their aromaticity is considered to be less pronounced than that of their sulfur-containing analogs, thiazoles. wikipedia.org
The oxazole (B20620) ring is a weak base. wikipedia.orgchemeurope.com For instance, the conjugate acid of the parent oxazole has a pKa of approximately 0.8, which is significantly lower than that of imidazole, another azole, which has a pKa of 7 for its conjugate acid. wikipedia.org The heteroatoms in the oxazole ring are structurally analogous to the oxygen in furan (B31954) and the nitrogen in pyridine (B92270). taylorandfrancis.com This structural relationship means that while oxazoles exhibit some properties similar to pyridine, they also show some of the instability characteristic of furans, particularly a lower resistance to oxidation compared to pyridine. taylorandfrancis.com
The reactivity of the oxazole ring is a key aspect of its chemistry. Electrophilic aromatic substitution typically occurs at the C5 position, particularly when the ring is activated by electron-donating groups. wikipedia.orgchemeurope.com Conversely, nucleophilic aromatic substitution is favored at the C2 position, especially when a good leaving group is present. wikipedia.orgchemeurope.com Deprotonation can occur at the C2 position, though this can sometimes lead to ring-opening. wikipedia.orgchemeurope.com Furthermore, oxazoles can participate as dienes in Diels-Alder reactions, a property that has been harnessed in the synthesis of pyridines and their derivatives, including precursors to vitamin B6. wikipedia.org
Significance of 5-Tert-butyl-1,3-oxazole as a Model System
This compound serves as an important model system in heterocyclic chemistry. Its structure combines the foundational oxazole ring with a sterically demanding and electronically influential tert-butyl group, providing a platform to study the interplay of these factors on the molecule's properties and reactivity.
The tert-butyl group at the C5 position of the oxazole ring exerts a significant influence on the molecule's architecture and chemical behavior. As a bulky alkyl group, it introduces steric hindrance around the C5 position, which can direct the approach of reagents in chemical reactions.
Electronically, the tert-butyl group is an electron-donating group through induction. This electronic effect increases the electron density of the oxazole ring, which can influence its reactivity in electrophilic substitution reactions. The presence of this activating group at C5 reinforces the inherent tendency for electrophilic attack at this position. wikipedia.orgchemeurope.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO |
| Monoisotopic Mass | 125.08406 Da |
| SMILES | CC(C)(C)C1=CN=CO1 |
| InChI | InChI=1S/C7H11NO/c1-7(2,3)6-4-8-5-9-6/h4-5H,1-3H3 |
| InChIKey | ZTQQTMRZVYOSPB-UHFFFAOYSA-N |
Data sourced from PubChem. uni.lu
The study of oxazole chemistry has a rich history, with early reports on the synthesis of the oxazole ring dating back to the late 19th and early 20th centuries. numberanalytics.comtaylorandfrancis.com The first synthesis of the parent oxazole compound was a significant milestone, paving the way for extensive investigation into this class of heterocycles. researchgate.net
The development of synthetic methodologies has been a central theme in the evolution of oxazole chemistry. Several classic and modern named reactions have become indispensable tools for the construction of the oxazole core.
Table 2: Key Synthetic Methods in Oxazole Chemistry
| Synthesis Method | Description |
|---|---|
| Robinson-Gabriel Synthesis | Involves the cyclodehydration of 2-acylaminoketones to form the oxazole ring. wikipedia.orgslideshare.net |
| Van Leusen Reaction | A one-pot synthesis that typically uses tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles. nih.gov |
Research in oxazole chemistry has been significantly propelled by the discovery of the oxazole motif in a wide array of biologically active natural products. researchgate.netclockss.org This has spurred the development of novel synthetic strategies to access complex oxazole-containing molecules.
Scope and Research Objectives for this compound Investigations
Contemporary research involving this compound and related structures is multifaceted. A primary focus is its utilization as a building block in organic synthesis. For instance, derivatives like ethyl this compound-4-carboxylate are employed as starting materials for more complex molecules. sigmaaldrich.com
A significant area of investigation is the functionalization of the oxazole ring. The development of methods for introducing various substituents at different positions of the ring is crucial for creating libraries of compounds with diverse properties. For example, research has explored the synthesis of ethynyl (B1212043) oxazoles, including derivatives of this compound, for their potential application in "click chemistry," a powerful tool for molecular assembly. chemrxiv.org
Furthermore, the unique electronic and steric properties imparted by the tert-butyl group make this compound a valuable substrate for studying reaction mechanisms and developing new synthetic transformations within the broader field of heterocyclic chemistry.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Thiazole |
| Imidazole |
| Furan |
| Pyridine |
| Vitamin B6 |
| Tosylmethyl isocyanide (TosMIC) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2,3)6-4-8-5-9-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQQTMRZVYOSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Tert Butyl 1,3 Oxazole and Its Derivatives
Classical and Emerging Strategies for Oxazole (B20620) Ring Construction
The construction of the oxazole ring can be achieved through various synthetic routes, ranging from traditional condensation and cyclodehydration reactions to modern oxidative and multi-component approaches. These methods offer different levels of efficiency, substrate scope, and functional group tolerance.
Cyclodehydration and Condensation Reactions
Cyclodehydration of α-acylamino ketones, famously known as the Robinson-Gabriel synthesis, is a cornerstone for oxazole formation. This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield the corresponding oxazole. wikipedia.org The reaction typically requires a dehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. wikipedia.orgpharmaguideline.com A solid-phase adaptation of this method has also been developed, utilizing trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.org
Condensation reactions provide another major pathway to oxazoles. For instance, the reaction of α-haloketones with primary amides can lead to the formation of the oxazole ring. pharmaguideline.com Another prominent condensation method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes under basic conditions to produce oxazoles. numberanalytics.comthieme-connect.com This method is particularly useful for preparing 5-substituted oxazoles. A library of oxazoline-substituted potassium organotrifluoroborates has been prepared through the condensation of various formyl-substituted aryl- and heteroaryltrifluoroborates with TosMIC. nih.gov
| Reaction Type | Key Reactants | Typical Conditions | Reference |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Dehydrating agent (e.g., H₂SO₄, POCl₃) | wikipedia.orgpharmaguideline.com |
| Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃, DBU) | numberanalytics.comthieme-connect.com |
| From α-haloketones | α-Haloketone, Primary amide | Heat | pharmaguideline.com |
| From α-hydroxyamino ketones | α-Hydroxyamino ketone, Aldehyde | Sulfuric acid, Acetic anhydride | pharmaguideline.com |
Oxidative Cyclization Pathways
Oxidative cyclization methods have emerged as powerful tools for oxazole synthesis, often proceeding under milder conditions than classical methods. A notable example is the copper(II)-catalyzed oxidative cyclization of enamides at room temperature, which yields 2,5-disubstituted oxazoles. nih.govorganic-chemistry.org This approach utilizes a vinylic C-H functionalization strategy. nih.gov Similarly, a copper-catalyzed tandem oxidative cyclization of benzylamine (B48309) and β-diketone derivatives provides an efficient route to polysubstituted oxazoles under mild conditions. acs.org
Iodine-mediated reactions also play a significant role. An iodine/copper(I) iodide-mediated intramolecular oxidative C-O bond formation of enamides has been developed for the synthesis of various oxazole derivatives. sioc-journal.cn Furthermore, a one-pot, transition-metal-free process using tert-butyl hydroperoxide (TBHP) and iodine enables the domino oxidative cyclization of readily available starting materials to form polysubstituted oxazoles. organic-chemistry.org
| Catalyst/Reagent | Starting Materials | Key Feature | Reference |
| Copper(II) bromide/K₂S₂O₈ | Enamides | Room temperature vinylic C-H functionalization | nih.gov |
| Copper catalyst | Benzylamine and β-diketone derivatives | Tandem oxidative cyclization | acs.org |
| Iodine/Copper(I) iodide | Enamides | Intramolecular oxidative C-O bond formation | sioc-journal.cn |
| TBHP/Iodine | Aryl alkenes, Benzylamine derivatives | Transition-metal-free domino reaction | organic-chemistry.org |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like oxazoles in a single step from simple starting materials. An acid-promoted MCR has been developed for the synthesis of fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various C-nucleophiles. acs.orgnih.gov This method proceeds via a Robinson-Gabriel-type mechanism. acs.org
Another MCR approach involves the reaction of aldehydes, amines, and methyl α-isocyanoacetates to form 5-methoxyoxazoles. thieme-connect.com The development of MCRs for oxazole synthesis is an active area of research, aiming to provide rapid access to molecular diversity. researchgate.net
Targeted Synthesis of 5-Tert-butyl-1,3-oxazole: Precursors and Reaction Optimization
The synthesis of this compound presents specific challenges due to the steric bulk of the tert-butyl group. This necessitates careful selection of precursors and optimization of reaction conditions to achieve regioselective ring formation.
Regioselective Control in Ring Formation and Substitution
Achieving regioselectivity is crucial in the synthesis of unsymmetrically substituted oxazoles. For the synthesis of 5-substituted oxazoles, methods that allow for direct and controlled functionalization at the C5 position are highly valuable. The Van Leusen oxazole synthesis, for example, is inherently suited for installing a substituent at the 5-position derived from the aldehyde starting material.
Palladium-catalyzed direct arylation of the oxazole ring offers another avenue for regioselective functionalization. By selecting appropriate phosphine (B1218219) ligands and solvent systems, it is possible to achieve high regioselectivity for either C2 or C5 arylation. organic-chemistry.org For instance, C5 arylation is often favored in polar solvents. organic-chemistry.org Stille and Suzuki cross-coupling reactions have also been employed for the site-selective elaboration of the oxazole ring at the C4 and C5 positions, starting from appropriately halogenated or stannylated oxazole precursors. nih.gov The deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at C5 creates a useful carbanion that can react with various electrophiles, providing a general route to 2,5-disubstituted oxazoles. nih.gov
Influence of Steric Hindrance from the Tert-butyl Group on Synthesis
The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. Its presence at the 5-position of the oxazole ring significantly influences the reactivity and synthetic accessibility of the molecule. The steric bulk of the tert-butyl group can hinder the approach of reagents to adjacent positions, thereby affecting reaction rates and, in some cases, the feasibility of certain transformations. smolecule.com
In the context of synthesis, the steric hindrance from the tert-butyl group must be considered when choosing a synthetic strategy. For example, in a Robinson-Gabriel type synthesis, the cyclization precursor would need to be an α-acylamino ketone bearing a tert-butyl group. The cyclodehydration step might require more forcing conditions to overcome the steric strain in the transition state leading to the oxazole ring. In cross-coupling reactions to introduce the tert-butyl group at a late stage, the large size of the tert-butyl nucleophile or electrophile could necessitate the use of specialized catalysts and ligands to achieve efficient coupling. Research on peptidic oxazoles has shown that bulky neighboring groups can reduce the reactivity of the oxazole ring due to steric effects. acs.org
Metal-Catalyzed Synthetic Routes to Oxazoles
Transition-metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic frameworks, offering high efficiency and functional group tolerance. Palladium, copper, and gold catalysts have been extensively explored for the synthesis of oxazole derivatives.
Palladium-Catalyzed Arylation and Alkenylation
Palladium-catalyzed cross-coupling reactions provide a direct method for the functionalization of the oxazole ring. Specifically, direct arylation and alkenylation at the C2 and C5 positions have been achieved with high regioselectivity. organic-chemistry.orgnih.gov The choice of phosphine ligand and solvent has been shown to be crucial in controlling the site of functionalization. organic-chemistry.orgbeilstein-journals.org For instance, C5-arylation of oxazole is favored in polar solvents, while C2-arylation is preferred in nonpolar solvents. organic-chemistry.orgnih.gov
While direct C-H functionalization is a powerful strategy, palladium catalysis is also instrumental in constructing the oxazole ring itself. One such method involves the coupling of N-propargylamides with aryl iodides. organic-chemistry.org This reaction proceeds through a palladium-catalyzed coupling step followed by an in situ cyclization to yield 2,5-disubstituted oxazoles. organic-chemistry.org
Table 1: Palladium-Catalyzed Synthesis of Oxazole Derivatives
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Pd(0) with specific phosphine ligands | Oxazole, Aryl halides/triflates | C2- or C5-arylated oxazoles | Regioselectivity controlled by solvent polarity and ligand choice. organic-chemistry.orgnih.govbeilstein-journals.org |
| Pd₂(dba)₃, tri(2-furyl)phosphine, NaOtBu | N-propargylamides, Aryl iodides | 2,5-disubstituted oxazoles | Proceeds via coupling followed by in situ cyclization. organic-chemistry.org |
Copper-Mediated Cyclization Processes
Copper catalysts offer a cost-effective and efficient alternative for the synthesis of oxazoles. Copper-mediated oxidative cyclization of enamides has been developed as a route to 2,5-disubstituted oxazoles. nih.gov This method involves the vinyl C-H bond functionalization of enamides at room temperature, tolerating a range of substituents including aryl, vinyl, alkyl, and heteroaryl groups. nih.gov For example, 2-(tert-butyl)-5-phenyloxazole was synthesized from (E)-N-styrylpivalamide in 60% yield using CuBr₂ as the catalyst. nih.gov
Another copper-catalyzed approach involves a tandem oxidative cyclization of benzylamines and 1,3-dicarbonyl compounds. organic-chemistry.org This reaction proceeds under mild conditions at room temperature, utilizing copper acetate (B1210297) as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org
Table 2: Copper-Mediated Synthesis of 2,5-Disubstituted Oxazoles
| Catalyst/Reagents | Starting Material | Product Example | Yield | Reference |
|---|---|---|---|---|
| CuBr₂, K₂S₂O₈ | (E)-N-styrylpivalamide | 2-(tert-butyl)-5-phenyloxazole | 60% | nih.gov |
| Cu(OAc)₂, TBHP, I₂ | Benzylamine, Ethyl acetoacetate | Polysubstituted oxazoles | Up to 93% | organic-chemistry.org |
Gold-Catalyzed Radical-Involved Cyclizations
Gold catalysis has enabled novel synthetic pathways to oxazoles, often involving unique reaction mechanisms. One such strategy is the gold-catalyzed radical-involved intramolecular cyclization of internal N-propargylamides to construct 5-oxazole ketones. acs.orgnih.gov This reaction proceeds via a 5-exo-dig cyclization to form a vinyl-gold intermediate, which is then trapped by a radical species. acs.org This methodology has demonstrated excellent functional group tolerance, including for substrates with bulky groups like tert-butyl and adamantyl, which afforded the desired products in 80% and 62% yields, respectively. acs.org
Gold catalysts are also effective in one-pot syntheses of substituted oxazoles from propargylic alcohols and amides. rroij.comclockss.org These reactions proceed through a gold-catalyzed propargylic substitution followed by cycloisomerization. rroij.comclockss.org
Table 3: Gold-Catalyzed Synthesis of Substituted Oxazoles
| Catalyst | Reactants | Product Type | Key Features |
|---|---|---|---|
| Gold catalyst | Internal N-propargylamides | 5-Oxazole ketones | Radical-involved intramolecular cyclization with broad functional group tolerance. acs.orgnih.gov |
| Gold catalyst | Propargylic alcohols, Amides | Substituted oxazoles | One-pot propargylic substitution and cycloisomerization. rroij.comclockss.org |
Metal-Free Methodologies for Oxazole Synthesis
While metal-catalyzed methods are powerful, the development of metal-free synthetic routes is desirable to avoid potential metal contamination in the final products. These methods often rely on the use of alternative activating agents or tandem reaction sequences.
Decarboxylative Cyclization Reactions
A metal-free approach for the synthesis of polysubstituted oxazoles involves the decarboxylative cyclization of primary α-amino acids with 2-bromoacetophenones. d-nb.info This reaction proceeds under mild conditions to afford a variety of oxazole derivatives in moderate yields. d-nb.info The reaction is typically carried out using an oxidant like tert-butyl hydroperoxide (TBHP) and a catalytic amount of molecular iodine. d-nb.info
Another decarboxylative method utilizes silver catalysis for the oxidative cyclization of α-oxocarboxylates and isocyanides. rsc.orgacs.org While this method is not strictly metal-free, it represents an alternative to the more common palladium or gold catalysts.
Table 4: Decarboxylative Cyclization for Oxazole Synthesis
| Conditions | Reactants | Product Type | Key Features |
|---|---|---|---|
| TBHP, I₂, DMA | Primary α-amino acids, 2-bromoacetophenones | Polysubstituted oxazoles | Metal-free, mild conditions, moderate yields. d-nb.info |
| Silver catalyst | α-oxocarboxylates, Isocyanides | Substituted oxazoles | Involves a radical decarboxylative process. rsc.orgacs.org |
Tandem C(sp³)-H Bond Functionalization and Cycloaddition
A novel metal-free tandem reaction involving the C(sp³)–H bond functionalization of ketones and a 1,3-dipolar cycloaddition has been developed for the synthesis of isoxazole (B147169) and isoxazoline (B3343090) derivatives. acs.org In this process, nitrile oxides are generated in situ from the reaction of methyl ketones with tert-butyl nitrite, which then undergo cycloaddition with alkynes or alkenes. acs.org This methodology provides access to a variety of isoxazolines with diverse functionalities. acs.org
Furthermore, an organocatalytic cascade reaction has been reported for the formation of C-N and C-O bonds through a dual sp³ C-H activation, leading to the synthesis of oxazole derivatives under mild, metal-free conditions in air. nih.govrsc.org
Table 5: Tandem C(sp³)-H Functionalization for Heterocycle Synthesis
| Reagents | Reactants | Product Type | Key Features |
|---|---|---|---|
| tert-butyl nitrite | Methyl ketones, Alkynes/Alkenes | Isoxazoles/Isoxazolines | Metal-free, tandem C(sp³)–H functionalization and 1,3-dipolar cycloaddition. acs.org |
| Organocatalyst | 1,3-dicarbonyl compounds, Benzylamines | Oxazole derivatives | Metal-free, dual sp³ C-H activation, mild conditions. nih.govrsc.org |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic organic chemistry aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. unsw.edu.auresearchgate.net In the context of synthesizing this compound and its derivatives, several methodologies have been developed that align with these principles, such as employing sustainable catalysts, greener solvents, and energy-efficient reaction conditions. nih.govmdpi.com
Modern synthetic approaches are increasingly moving away from classical methods that often require harsh conditions and stoichiometric reagents. nih.gov Instead, focus has shifted to catalytic reactions that are more atom-economical and generate benign by-products. unsw.edu.aunih.gov One notable advancement is the use of earth-abundant and non-toxic metal catalysts. For instance, a sustainable and rapid synthesis of densely functionalized 5-aminooxazoles has been achieved using a calcium-based catalyst. nih.gov This method is inherently green due to the choice of catalyst and the production of environmentally benign alcohol by-products. nih.gov The reaction is efficient, often completed in under 30 minutes, and tolerant of a wide range of functional groups. nih.gov
The choice of solvent is another critical aspect of green synthesis. unsw.edu.au Efforts to replace hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives or to perform reactions under solvent-free conditions are central to sustainable practices. unsw.edu.aupolimi.it For example, the synthesis of certain oxazole derivatives has been optimized using ethyl acetate, a more environmentally friendly solvent, in calcium-catalyzed reactions. nih.gov
Furthermore, alternative energy sources like microwave irradiation have been employed to accelerate reactions, often leading to higher yields and shorter reaction times, thereby reducing energy consumption. tandfonline.comrsc.org Microwave-assisted synthesis has been successfully applied to produce various 2-N-aryl-5-substituted-1,3-oxazole derivatives. tandfonline.com Another green technique is electrochemical synthesis, which can proceed under mild conditions in aqueous solutions without the need for catalysts or toxic reagents. sci-hub.se This has been demonstrated in the synthesis of some benzoxazole (B165842) derivatives containing tert-butyl groups. sci-hub.se
The table below summarizes key green chemistry approaches applicable to the synthesis of oxazole derivatives.
| Green Chemistry Principle | Application in Oxazole Synthesis | Research Finding |
| Use of Safer Catalysts | Calcium-based catalysts are used instead of more toxic heavy metals for synthesizing 5-aminooxazoles. nih.gov | Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) effectively catalyzes the formation of oxazoles in high yields (up to 83-85%). nih.gov |
| Use of Greener Solvents | Ethyl acetate (EtOAc) is employed as a more sustainable solvent option. nih.gov | Reactions performed in EtOAc proceed efficiently, contributing to the overall sustainability of the process. nih.gov |
| Energy Efficiency | Microwave irradiation is used to accelerate the synthesis of 2-N-aryl-5-substituted-1,3-oxazoles. tandfonline.com | Microwave-assisted reactions can significantly reduce reaction times and improve yields. tandfonline.com |
| Waste Prevention | Polymer-supported reagents, such as polymer-supported triphenylphosphine, can be used, simplifying purification and reducing waste. tandfonline.com | This approach allows for easy separation of the reagent post-reaction, minimizing complex purification steps. tandfonline.com |
| Atom Economy | Formal [3+2]-cycloaddition reactions provide a straightforward and atom-economical route to five-membered heterocycles like oxazolines. chim.it | This method ensures that a majority of the atoms from the reactants are incorporated into the final product. chim.it |
Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral molecules with specific three-dimensional arrangements is crucial in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. The development of stereoselective and enantioselective methods to produce chiral this compound derivatives is an area of active research. These methods often rely on chiral catalysts, auxiliaries, or substrates to control the stereochemical outcome of a reaction. diva-portal.org
One key strategy involves the asymmetric [3+2]-cycloaddition of α-isocyano esters with aldehydes. chim.it For example, the reaction of tert-butyl isocyanoacetate with various aldehydes has been accomplished using a cinchonine-derived quaternary ammonium (B1175870) salt as a phase-transfer catalyst. chim.it This organocatalytic approach affords a range of chiral trans-oxazolines with diastereoselectivities up to 20:1 and enantioselectivities up to 78% ee. chim.it These oxazolines are valuable precursors to chiral oxazoles.
Another significant achievement is the enantioselective synthesis of specific, highly functionalized oxazoles. For instance, methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate has been synthesized with high optical purity. researchgate.net This process involves a palladium-catalyzed amidation followed by a DBU-promoted cyclization to form the oxazole ring, all while preserving the stereochemical integrity of the chiral center. researchgate.net
The use of chiral Lewis acids has also been explored to catalyze stereoselective cyclizations. While direct application to this compound might be specific, the principle has been demonstrated in related systems. For example, a chiral scandium(III)–indapybox complex has been used to produce enantioenriched spirooxindole-1-pyrrolines from 5-methoxyoxazoles, showcasing the potential of chiral metal complexes to induce asymmetry in oxazole-related reactions. acs.org
The table below details selected findings in the stereoselective synthesis of chiral oxazole derivatives containing a tert-butyl group or its precursors.
| Reaction Type | Chiral Influence | Substrate/Product Example | Key Finding |
| Asymmetric [3+2]-Cycloaddition | Chiral Phase-Transfer Catalyst (cinchonine-derived) | tert-butyl isocyanoacetate and aldehydes | Produces chiral trans-oxazolines with up to 78% enantiomeric excess (ee). chim.it |
| One-Pot Enamide Cyclization | Preservation of existing stereocenter | N-Boc-protected amino acid derivative | Synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity. researchgate.net |
| 1,3-Dipolar Cycloaddition | Chiral Ligands | Benzonitrile oxides and unsaturated amides | While demonstrated for isoxazoles, this method can produce 3-t-butyl-isoxazoline carboxamides with excellent enantioselectivities. scielo.org.mx |
These advanced methodologies underscore the progress in synthesizing complex and stereochemically defined this compound derivatives, paving the way for their potential application in various scientific fields.
Sophisticated Spectroscopic and Structural Characterization Techniques for 5 Tert Butyl 1,3 Oxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
High-resolution NMR spectroscopy is an indispensable tool for the structural verification of 5-tert-butyl-1,3-oxazole in solution. Standard one-dimensional ¹H and ¹³C NMR spectra offer initial confirmation of the key functional groups, namely the tert-butyl substituent and the oxazole (B20620) ring protons and carbons. In related oxazole structures, the protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the ¹H NMR spectrum, while the oxazole ring protons resonate at lower fields. iucr.orgmdpi.com
To unambiguously assign the structure and confirm the substitution pattern, multi-dimensional NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded protons and carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range connectivities.
For this compound, an HMBC experiment would be expected to show a correlation between the protons of the tert-butyl group and the C5 carbon of the oxazole ring, as well as the quaternary carbon of the tert-butyl group itself. This provides definitive evidence for the position of the bulky alkyl substituent. Similar long-range correlation experiments have been vital in confirming the structures of other complex heterocyclic systems. beilstein-journals.orgipb.pt The ¹⁵N NMR spectrum could also provide characteristic resonance signals for the oxazole nitrogen atom, further corroborating the structure. beilstein-journals.org
Interactive Table 1: Hypothetical NMR Data for this compound This table represents expected chemical shifts based on data from structurally similar oxazole compounds and general NMR principles. Actual experimental values may vary.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| H2 | ~8.0-8.2 (s, 1H) | - | C4, C5 |
| H4 | ~7.0-7.2 (s, 1H) | - | C2, C5 |
| C2 | - | ~150-152 | H2, H4 |
| C4 | - | ~122-125 | H2, H4, tert-butyl protons |
| C5 | - | ~160-165 | H4, tert-butyl protons |
| -C(CH₃)₃ | - | ~30-32 | tert-butyl protons |
| -C(CH₃)₃ | ~1.3 (s, 9H) | ~28-30 | C4, C5, quaternary C |
Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating time-dependent processes such as conformational changes or chemical exchange. While specific DNMR studies on this compound are not widely documented, the technique could be applied to study the rotational dynamics of the tert-butyl group. Due to the steric bulk of the tert-butyl group, hindered rotation around the C5-C(tert-butyl) bond could potentially be observed at very low temperatures, leading to broadening or splitting of the methyl proton signals. This methodology has been successfully used to study the conformational equilibria in other sterically hindered molecules, such as cis-1,4-di-tert-butylcyclohexane. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unequivocal proof of molecular structure by mapping atomic positions in a single crystal, yielding precise data on bond lengths, bond angles, and dihedral angles.
Interactive Table 2: Representative Crystallographic Data from a Related Benzoxazole (B165842) Derivative Data extracted from the crystal structure of 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole, which contains a related structural motif. nih.gov
| Parameter | Description | Value |
| Dihedral Angle | Angle between the five- and six-membered rings within a benzoxazole unit. | 0.83 (18)° |
| Dihedral Angle | Angle between the five- and six-membered rings within the second benzoxazole unit. | 1.64 (17)° |
| Dihedral Angle | Angle between the thiophene (B33073) ring and an adjacent oxazole ring. | 4.49 (18)° |
| Bond Length | C12—S1 bond length in the thiophene ring. | 1.715 (3) Å |
The way molecules pack in a crystal lattice is determined by intermolecular forces. Since this compound lacks strong hydrogen bond donors (like -OH or -NH₂ groups), its crystal packing is expected to be dominated by weaker van der Waals forces. In the crystal structures of related derivatives that also lack classical hydrogen bond donors, the packing is often controlled by other interactions. nih.gov For example, in one complex benzoxazole derivative, π–π stacking interactions involving the aromatic rings were observed, with a centroid–centroid distance of 3.748 (2) Å. nih.gov The bulky tert-butyl group would also play a significant role, influencing how molecules arrange themselves to maximize packing efficiency.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₇H₁₁NO, with high accuracy.
Predicted mass spectrometry data for this compound shows the expected molecular ions for various adducts. uni.lu Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The analysis would likely reveal an initial loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, followed by further cleavage of the heterocyclic ring. This fragmentation data serves as a molecular fingerprint, aiding in its identification.
Interactive Table 3: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from PubChemLite, calculated using CCSbase. uni.lu
| Adduct | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 126.09134 |
| [M+Na]⁺ | 148.07328 |
| [M+K]⁺ | 164.04722 |
| [M+NH₄]⁺ | 143.11788 |
| [M-H]⁻ | 124.07678 |
| [M]⁺ | 125.08351 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration induces a change in the molecular dipole moment. americanpharmaceuticalreview.com Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the molecule's polarizability. libretexts.org These two methods are often complementary. For instance, the symmetric stretching of a non-polar bond might be weak or absent in an IR spectrum but produce a strong signal in a Raman spectrum. americanpharmaceuticalreview.com
The key vibrational modes for this compound can be categorized as follows:
C-H Vibrations: The aliphatic C-H bonds of the tert-butyl group exhibit strong stretching vibrations, typically in the 2970-2870 cm⁻¹ region. The aromatic C-H bonds on the oxazole ring will have stretching frequencies above 3000 cm⁻¹.
Oxazole Ring Vibrations: The oxazole ring itself gives rise to a series of characteristic vibrations. The C=N stretching vibration is a key marker, generally appearing in the 1690-1640 cm⁻¹ range for related oxazoline (B21484) structures. vulcanchem.com For aromatic oxazoles, this and other ring stretching modes (C=C, C-O-C) typically appear in the 1650-1400 cm⁻¹ region. scielo.org.za
Tert-butyl Group Vibrations: Besides C-H stretching, the tert-butyl group has characteristic bending vibrations. The symmetric and asymmetric bending modes of the methyl groups are expected around 1470-1450 cm⁻¹ and 1370 cm⁻¹ (a sharp, distinct peak).
A summary of the expected principal vibrational modes for this compound is provided in the table below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Asymmetric Stretch | ~2960 | IR, Raman |
| Aliphatic C-H Symmetric Stretch | ~2870 | IR, Raman |
| C=N Ring Stretch | 1650 - 1550 | IR, Raman |
| C=C Ring Stretch | 1600 - 1475 | IR, Raman |
| CH₃ Asymmetric Bending | ~1460 | IR |
| CH₃ Symmetric Bending (Umbrella) | ~1370 | IR (strong, characteristic) |
| C-O-C Ring Stretch | 1150 - 1020 | IR (strong) |
| Ring Breathing/Deformation | 1000 - 800 | Raman (often strong) |
This table presents expected values based on typical functional group frequencies and data from related oxazole compounds.
UV-Visible Spectroscopy for Electronic Transitions and Solvatochromism
UV-Visible spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of ultraviolet and visible light, which promotes electrons from a ground state to a higher energy excited state. The absorption is characteristic of the conjugated π-system of the oxazole ring.
The parent 1,3-oxazole molecule exhibits a UV absorption maximum (λmax) around 205 nm in the gas phase, which is attributed to a π→π* electronic transition. nist.gov The substitution of a tert-butyl group at the C-5 position is expected to cause a small bathochromic (red) shift due to its electron-donating inductive effect, pushing the λmax to a slightly longer wavelength. Generally, 2,5-disubstituted oxazoles show π→π* transitions in the 200–320 nm range.
Solvatochromism is the phenomenon where the position of an absorption or emission band changes with the polarity of the solvent. For many oxazole derivatives, the UV-Vis absorption spectrum is relatively insensitive to solvent polarity. uchile.cl However, the fluorescence emission spectrum often displays significant positive solvatochromism (a red shift with increasing solvent polarity). This behavior is indicative of a substantial increase in the molecular dipole moment upon electronic excitation, suggesting the formation of an intramolecular charge-transfer (ICT) excited state. uchile.cl While this compound is not a classic fluorophore, this principle is crucial for understanding the photophysics of functionalized oxazole systems.
| Electronic Transition | Expected λmax Region (nm) | Description |
| π → π | 205 - 230 | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the oxazole ring. |
| n → π | > 250 | Excitation of a non-bonding electron (from N or O) to a π antibonding orbital. Often weak and may be obscured by the stronger π→π* band. |
This table presents expected values based on the parent oxazole ring system and general principles of electronic spectroscopy.
Chiroptical Spectroscopies for Stereochemical Assignment (if chiral derivatives exist)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for assigning the absolute configuration of enantiomers.
The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks a stereogenic center. Therefore, it does not exhibit any chiroptical activity.
However, chiral derivatives can be synthesized. For instance, the introduction of a chiral center elsewhere in the molecule, or the creation of axial chirality, would render the derivative optically active. A closely related class of compounds, chiral oxazolines (4,5-dihydro-1,3-oxazoles), are widely used as ligands in asymmetric catalysis. vulcanchem.comdiva-portal.org Many of these feature a tert-butyl group at the chiral C-4 position, which effectively shields one face of the molecule, enabling high stereocontrol in chemical reactions. vulcanchem.com
For such a chiral derivative, CD spectroscopy would be a powerful tool for stereochemical assignment. A pair of enantiomers would produce CD spectra that are perfect mirror images of each other, with positive Cotton effects for one enantiomer corresponding to negative Cotton effects for the other. By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration ((R) or (S)) of a specific enantiomer can be determined. chemistrywithatwist.comnih.gov While no specific chiral derivatives of this compound itself were identified in the surveyed literature, the principles of chiroptical spectroscopy would be directly applicable for their analysis should they be synthesized.
Computational and Theoretical Investigations of 5 Tert Butyl 1,3 Oxazole
Quantum Chemical Calculations of Electronic Structure and Reactivity.researchgate.netsemanticscholar.org
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-tert-butyl-1,3-oxazole. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio calculations, provide a quantitative description of the molecule's electronic distribution and its implications for chemical reactivity. researchgate.netsemanticscholar.org
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For oxazole (B20620) derivatives, DFT calculations, often employing hybrid functionals like B3LYP, have been instrumental in determining ground state properties. researchgate.netsemanticscholar.orgirjweb.com These calculations can predict the optimized molecular geometry, electronic energy, and dipole moment of this compound. The substitution with a tert-butyl group is known to have an electron-donating effect, which influences the electronic properties of the oxazole ring. semanticscholar.org Theoretical studies on related tert-butyl substituted azoles have shown that such substitution can stabilize the enol form in the ground state. researchgate.netsemanticscholar.org
| Property | Calculated Value |
| Total Energy | Value not available |
| Dipole Moment | Value not available |
| O12–C16–N11–C10 Dihedral Angle | 170-180.0° irjweb.com |
Ab initio methods, such as Møller-Plesset (MP) perturbation theory, provide a higher level of theoretical accuracy for calculating molecular properties. mdpi.com While computationally more demanding than DFT, ab initio calculations can serve as a benchmark for validating the results obtained from more approximate methods. For substituted pyrazoles, ab initio MP2/6-311++G** calculations have been used to evaluate substituent effects on tautomerism, providing insights that are also relevant to the oxazole system. mdpi.com These high-level calculations can offer more precise predictions of energies, geometries, and other electronic properties of this compound.
Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis.researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and distribution of these orbitals in this compound can be analyzed to predict its behavior in various chemical transformations. researchgate.net For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. smolecule.com In related systems, the HOMO is often localized on the more electron-rich parts of the molecule. smolecule.com
| Molecular Orbital | Energy (eV) |
| HOMO | -5.68 nih.gov |
| LUMO | -2.27 nih.gov |
| HOMO-LUMO Gap | 3.41 nih.gov |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data.nih.goviucr.org
Computational methods can be employed to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. For instance, theoretical calculations can provide predictions of infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. nih.gov Discrepancies between calculated and experimental spectra can point to specific structural or environmental effects not accounted for in the theoretical model. In a study on a 5-hydroxyoxazole-4-carboxylate derivative, theoretical carbon-13 NMR chemical shifts were found to be in good agreement with experimental values, highlighting the accuracy of the computational method used. nih.gov
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C2 | Value not available | Value not available |
| C6 | Value not available | Value not available |
| C7 | Value not available | Value not available |
Computational Elucidation of Reaction Mechanisms and Transition States.researchgate.net
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies. This information provides a detailed understanding of the reaction pathway and the factors that control its rate and selectivity. For example, DFT calculations have been used to study the mechanism of 1,3-dipolar cycloaddition reactions, a common reaction type for heterocyclic compounds. mdpi.com Such studies can reveal the nature of the transition state and whether the reaction proceeds through a concerted or stepwise mechanism.
Conformational Analysis of the Tert-butyl Group and its Steric Influence.rsc.org
The tert-butyl group at the 5-position of the oxazole ring introduces significant steric bulk, which can influence the molecule's conformation and reactivity. Conformational analysis, often performed using computational methods, can determine the preferred orientation of the tert-butyl group relative to the oxazole ring. rsc.org In a study of a related dihydro-oxazole, the tert-butyl group was found to exhibit torsional disorder over two positions. iucr.orgiucr.org The steric hindrance from the tert-butyl group can also affect the planarity of the molecule and influence how it interacts with other molecules.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics simulations of this compound would provide a microscopic view of its behavior, capturing the intricate dance of its atoms and its interactions with surrounding solvent molecules. Such studies are crucial for understanding how the molecule's structure, flexibility, and electronic properties are influenced by its environment.
Solvent effects play a critical role in the behavior of molecules in solution. researchgate.net For this compound, MD simulations can be employed to study its behavior in a variety of solvents, from non-polar to polar and protic to aprotic. These simulations would reveal the structure of the solvent shell around the solute molecule, identifying specific interactions such as hydrogen bonding between the solvent and the nitrogen and oxygen atoms of the oxazole ring. The arrangement of solvent molecules in the first solvation shell is particularly important as it can significantly affect the molecule's reactivity and spectroscopic properties.
By analyzing the trajectories of the atoms over time, various properties can be calculated. For instance, the diffusion coefficient of this compound in different solvents can be determined, providing insights into its mobility. Furthermore, the simulations can shed light on the reorientational dynamics of the molecule, which is related to spectroscopic measurements like NMR relaxation times.
A hypothetical MD simulation study of this compound in different solvents might involve the parameters and yield results as outlined in the following table.
Table 1: Representative Parameters for a Molecular Dynamics Simulation Study of this compound
| Simulation Parameter | Value/Description | Purpose |
| Force Field | OPLS-AA, AMBER, or CHARMM | To model the interatomic and intermolecular forces. |
| Solvent Models | TIP3P (for water), OPLS-AA (for organic solvents) | To accurately represent the properties of the solvent. |
| System Size | ~2000 solvent molecules per solute | To minimize boundary artifacts and simulate a bulk environment. |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | To maintain constant temperature and/or pressure, mimicking experimental conditions. |
| Temperature | 298 K (25 °C) | To simulate room temperature conditions. |
| Pressure | 1 atm | To simulate standard atmospheric pressure (for NPT ensemble). |
| Simulation Time | 100 ns | To ensure adequate sampling of conformational space and dynamic events. |
| Analysis | Radial Distribution Functions (RDFs), Diffusion Coefficients, Hydrogen Bond Analysis, Conformational Analysis | To extract quantitative data on solvation structure, dynamics, and molecular flexibility. |
The results from such simulations would provide a fundamental understanding of the physicochemical properties of this compound at the molecular level. For instance, the analysis of radial distribution functions would quantify the probability of finding solvent molecules at a certain distance from the atoms of the oxazole ring, offering a detailed picture of the solvation structure. This information is invaluable for interpreting experimental data and for designing new oxazole derivatives with specific properties. While direct experimental studies on the dynamic behavior of this compound are limited, computational investigations on related oxazole structures have demonstrated the utility of these methods in understanding molecular interactions and guiding further research. researchgate.nettandfonline.comresearchgate.netmdpi.comresearchgate.netacs.org
Reactivity Profiles and Mechanistic Studies of 5 Tert Butyl 1,3 Oxazole
Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring
The oxazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being a key aspect of its reactivity.
Regioselectivity of Substitution at C-2, C-4, and C-5
The inherent reactivity of the oxazole ring positions to substitution follows a general trend. For nucleophilic attack, the C-2 position is the most favored, followed by C-4 and then C-5. semanticscholar.org Conversely, electrophilic substitution preferentially occurs at the C-5 position. semanticscholar.orgderpharmachemica.com This is attributed to the electron distribution within the heterocyclic ring.
The C-2 position is the most acidic site on the oxazole ring, making it susceptible to deprotonation and subsequent reaction with electrophiles. semanticscholar.orgnih.gov However, direct metalation at C-2 can sometimes lead to ring-opening to form an isonitrile intermediate. nih.gov The C-5 position is also amenable to deprotonation, particularly when the C-2 position is substituted. This allows for the introduction of various electrophiles at this site. nih.govnih.gov The C-4 position is generally the least reactive towards both electrophiles and nucleophiles.
Table 1: General Regioselectivity of Substitution on the Oxazole Ring
| Position | Favored Reaction Type | Relative Reactivity |
| C-2 | Nucleophilic Substitution | High |
| C-4 | - | Low |
| C-5 | Electrophilic Substitution | Moderate to High |
Influence of the Tert-butyl Group on Reactivity and Selectivity
The presence of a bulky tert-butyl group at the C-5 position exerts significant steric and electronic effects on the reactivity of the oxazole ring.
Steric Hindrance: The large tert-butyl group can sterically hinder the approach of reagents to the adjacent C-4 and C-5 positions. This steric bulk can influence the regioselectivity of reactions, potentially directing incoming groups to the less hindered C-2 position. In some cases, the tert-butyl group's size can enhance metabolic stability in biological systems. vulcanchem.com
Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect. semanticscholar.org This electron donation increases the electron density of the oxazole ring, which can have opposing effects on reactivity. While it deactivates the ring towards nucleophilic attack, it activates it towards electrophilic attack. semanticscholar.orgderpharmachemica.comsemanticscholar.org Specifically, the electron-donating nature of the tert-butyl group at C-5 further enhances the propensity for electrophilic substitution at this position. semanticscholar.orgderpharmachemica.com Theoretical studies on related substituted oxazoles have shown that tert-butyl groups can stabilize the ground state of the molecule. semanticscholar.orgresearchgate.net
Cycloaddition Reactions Involving the Oxazole Moiety
Oxazoles can participate in cycloaddition reactions, acting as either dienes or dienophiles, providing a powerful tool for the synthesis of other heterocyclic systems.
Diels-Alder Reactions as Diene or Dienophile
Oxazoles are well-known to function as dienes in inverse-electron-demand Diels-Alder reactions. semanticscholar.orgarkat-usa.orgnih.gov In these reactions, the oxazole (the diene) reacts with an electron-deficient dienophile, such as an alkene or alkyne. The initial cycloadduct often undergoes a retro-Diels-Alder reaction, leading to the formation of pyridines (from alkene dienophiles) or furans (from alkyne dienophiles) after the elimination of a small molecule like water or a nitrile. semanticscholar.orgarkat-usa.orgresearchgate.net
The presence of substituents on the oxazole ring can influence the course of the Diels-Alder reaction. While specific studies on 5-tert-butyl-1,3-oxazole as a diene are not extensively detailed in the provided results, the general principles of oxazole chemistry suggest it would participate in such reactions. semanticscholar.orgarkat-usa.org
In some instances, oxazoles can also act as dienophiles, particularly when they possess an exocyclic double bond. derpharmachemica.com
Table 2: Diels-Alder Reactivity of Oxazoles
| Role of Oxazole | Dienophile Type | Resulting Product |
| Diene | Alkene | Pyridine (B92270) derivative |
| Diene | Alkyne | Furan (B31954) derivative |
| Dienophile | Diene | Fused heterocyclic system |
1,3-Dipolar Cycloadditions
The oxazole ring itself is not a 1,3-dipole. However, it can be a reactant in 1,3-dipolar cycloaddition reactions. wikipedia.org More commonly, oxazole derivatives are synthesized via 1,3-dipolar cycloadditions. For instance, the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile) is a well-established method for forming the isoxazole (B147169) ring, a constitutional isomer of oxazole. wikipedia.orgrsc.orgacs.orgorganic-chemistry.org This reaction proceeds via a concerted pericyclic mechanism. rsc.org While not a direct reaction of this compound, this cycloaddition chemistry is fundamental to the synthesis of related heterocyclic structures.
Metal-Catalyzed Functionalization and Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including oxazoles. nih.govnih.govwiley.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the oxazole ring.
Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Stille, and Sonogashira reactions. nih.govnih.govwiley.com These reactions typically involve the coupling of a halogenated or stannylated oxazole with an organoboron, organotin, or terminal alkyne reagent, respectively, in the presence of a palladium or other transition metal catalyst.
For this compound, functionalization via cross-coupling would typically require prior halogenation at a specific position. For example, lithiation at C-2 or C-5 followed by quenching with a halogen source would provide the necessary handle for subsequent cross-coupling. nih.govsci-hub.se The choice of catalyst, ligands, and reaction conditions can be crucial for achieving high yields and regioselectivity. wiley.comorganic-chemistry.orgbeilstein-journals.org For example, palladium-catalyzed direct arylation of oxazoles has been shown to be highly regioselective, with the C-5 position being favored in polar solvents. organic-chemistry.org
Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions for Oxazole Functionalization
| Reaction Name | Oxazole Substrate | Coupling Partner | Catalyst System (Typical) |
| Suzuki-Miyaura | Halo-oxazole | Organoboron reagent | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Stille | Halo- or Stannyl-oxazole | Organotin reagent | Pd catalyst |
| Sonogashira | Halo-oxazole | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base |
| Negishi | Halo-oxazole | Organozinc reagent | Pd or Ni catalyst |
Suzuki, Stille, and Other Coupling Reactions
The this compound moiety is a valuable building block in organic synthesis, and its functionalization through cross-coupling reactions has been a subject of considerable interest. While direct coupling at the 5-position bearing the tert-butyl group is sterically hindered, functionalization at other positions of the oxazole ring, followed by coupling reactions, provides a versatile strategy for the synthesis of complex molecules.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of oxazole chemistry, this reaction has been employed for the arylation of the oxazole nucleus. For instance, studies have shown that 5-iodo-2-(phenylsulfonyl)-1,3-oxazole can undergo Suzuki coupling with aryl boronic acids to yield 5-aryl-2-(phenylsulfonyl)-1,3-oxazoles. A notable example is the reaction with 4-methoxyphenyl (B3050149) boronic acid using a Pd(PPh₃)₄ catalyst, which proceeds with high efficiency. nih.gov This approach allows for the introduction of various aryl groups at the C-5 position of the oxazole ring. The subsequent removal of the phenylsulfonyl group can provide access to 5-substituted-1,3-oxazoles. nih.govnih.gov
The synthesis of more complex structures, such as star-shaped oxazole derivatives, has also been achieved using Suzuki-Miyaura cross-coupling as a key step to generate bis- and tris-carboxaldehydes, which are then converted to the corresponding oxazoles. researchgate.net Furthermore, the synthesis of a key intermediate for mTOR targeted PROTAC molecules involved a Suzuki reaction to couple a benzo[d]oxazole-containing boronic ester with a pyrimidine (B1678525) iodide. drpress.org
Stille Coupling:
The Stille coupling, which involves the reaction of an organostannane with an organic halide catalyzed by palladium, is another effective method for the functionalization of oxazoles. Research has demonstrated the utility of 5-(tri-n-butylstannyl)oxazole derivatives in Stille cross-coupling reactions with a variety of aryl, alkenyl, and allyl halides. nih.gov For example, the reaction of 5-(tri-n-butylstannyl)-2-(phenylsulfonyl)-1,3-oxazole with (Z)-iodide has been shown to produce the corresponding 2,5-disubstituted oxazole in high yield. nih.gov This highlights the versatility of Stille coupling in creating diverse substitution patterns on the oxazole core. A comparative study of Stille cross-coupling reactions of 2-phenyloxazoles has further explored the reactivity of different positions on the oxazole ring. researchgate.net
Other Coupling Reactions:
Beyond Suzuki and Stille reactions, other coupling methods have been explored for the modification of oxazoles. The Negishi cross-coupling, which utilizes an organozinc reagent, has been successfully applied for the alkylation of the oxazole ring. nih.gov For instance, the C-5 carbanion of 2-(phenylsulfonyl)-1,3-oxazole can be transmetalated to the corresponding organozinc species, which then undergoes a Negishi coupling with alkyl halides. nih.gov
The following table summarizes representative examples of coupling reactions involving oxazole derivatives.
| Coupling Reaction | Oxazole Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Reference |
| Suzuki | 5-Iodo-2-(phenylsulfonyl)-1,3-oxazole | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(4-Methoxyphenyl)-2-(phenylsulfonyl)-1,3-oxazole | 94 | nih.gov |
| Stille | 5-(Tri-n-butylstannyl)-2-(phenylsulfonyl)-1,3-oxazole | (Z)-Iodide | Pd(PPh₃)₄, LiCl, CuCl | 2,5-Disubstituted oxazole | 90 | nih.gov |
| Negishi | 2-(Phenylsulfonyl)-1,3-oxazole | Allyl bromide (via organozinc) | LDA, ZnCl₂, Pd catalyst | 5-Allyl-2-(phenylsulfonyl)-1,3-oxazole | 90 | nih.gov |
C-H Activation and Functionalization Strategies
Direct C-H activation and functionalization have emerged as powerful and atom-economical strategies for the modification of heterocyclic compounds, including oxazoles. These methods avoid the pre-functionalization steps often required for traditional cross-coupling reactions.
For the oxazole ring system, C-H activation can be directed to different positions depending on the reaction conditions and the directing groups present on the substrate. While the C2 position is generally the most acidic and reactive, selective functionalization at the C4 and C5 positions has also been achieved.
C4-Olefination:
A notable example of C-H functionalization is the palladium-catalyzed C4-olefination of oxazoles. acs.org This reaction allows for the direct introduction of an olefinic group at the C4 position of the oxazole ring under mild conditions. The resulting functionalized amino alcohol and amino acid derivatives are valuable synthetic intermediates. acs.org
C2-Arylation:
The direct C2-arylation of oxazoles has been extensively studied. beilstein-journals.org Palladium-catalyzed methods have been developed that show high regioselectivity for the C2 position. beilstein-journals.org For instance, the use of specific phosphine (B1218219) ligands can influence the selectivity between the C2 and C5 positions. beilstein-journals.org Copper-catalyzed direct C2-arylation of oxazoles with aryl iodides has also been reported. beilstein-journals.org
C5-Functionalization:
Selective deprotonation at the C5 position of certain oxazole derivatives can be achieved using strong bases like lithium diisopropylamide (LDA) or tert-butyllithium. nih.gov The resulting C-5 carbanion can then react with various electrophiles, such as aldehydes, ketones, and sources of halogens or stannyl (B1234572) groups, leading to 2,5-disubstituted oxazoles. nih.gov For example, deprotonation of 2-(phenylsulfonyl)-1,3-oxazole with LDA generates a C-5 carbanion that can be trapped with electrophiles. nih.gov
The table below provides examples of C-H activation and functionalization reactions on the oxazole core.
| Reaction Type | Oxazole Substrate | Reagent | Catalyst/Conditions | Product | Reference |
| C4-Olefination | Oxazole derivative | Olefin | Pd catalyst, mild conditions | C4-olefinated oxazole | acs.org |
| C2-Arylation | Oxazole | Aryl bromide | Pd(0) catalyst, RuPhos ligand, toluene | C2-arylated oxazole | beilstein-journals.org |
| C5-Arylation | Oxazole | Aryl bromide | Pd(0) catalyst, CataCXium® A ligand, DMF | C5-arylated oxazole | beilstein-journals.org |
| C5-Iodination | 2-(Phenylsulfonyl)-1,3-oxazole | Iodine | LDA | 5-Iodo-2-(phenylsulfonyl)-1,3-oxazole | nih.gov |
| C5-Stannylation | 2-(Phenylsulfonyl)-1,3-oxazole | Tri-n-butyltin chloride | LDA | 5-(Tri-n-butylstannyl)-2-(phenylsulfonyl)-1,3-oxazole | nih.gov |
Ring-Opening and Rearrangement Reactions
The oxazole ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. evitachem.com These transformations can provide access to other valuable chemical scaffolds.
One documented rearrangement is the "halogen dance," where a halogenated oxazole isomerizes to a different positional isomer under basic conditions. For example, 5-bromo-2-(phenylthio)-1,3-oxazole can undergo a base-induced rearrangement to afford the 4-bromo-1,3-oxazole derivative. nih.gov
Ring-opening reactions of oxazolones, which are related to oxazoles, have been studied more extensively. researchgate.net Nucleophilic attack on the carbonyl group of the oxazolone (B7731731) ring can lead to ring cleavage and the formation of acyclic products. For instance, the reaction of 5-oxazolones with primary aryl amines can result in the formation of new benzamide (B126) derivatives. researchgate.net While not directly involving this compound, these studies on related oxazole systems provide insights into the potential reactivity of the oxazole core.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of this compound itself is not extensively documented in the provided search results. However, information on related oxazole derivatives provides some context.
Oxidation:
The oxidation of substituents on the oxazole ring is a common transformation. For example, a methylthio group at the C4 position of an oxazole can be oxidized to a methylsulfonyl group using reagents like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The phenolic hydroxyl group of a phenol-containing oxazoline (B21484) can be oxidized to form quinones or other derivatives. smolecule.com In the context of 5-tert-butylbenzo[d]oxazol-2(3H)-one, the compound can be oxidized to form corresponding oxides.
Reduction:
Reduction reactions can also be performed on functional groups attached to the oxazole ring. For instance, the reduction of an oxazole derivative can convert it into its reduced forms.
It is important to note that the tert-butyl group at the 5-position is generally stable to common oxidizing and reducing conditions.
Strategic Derivatization and Functionalization of 5 Tert Butyl 1,3 Oxazole Scaffolds
Chemical Modification at the Oxazole (B20620) Ring Positions (C2, C4)
The reactivity of the oxazole ring allows for selective functionalization at the C2 and C4 positions. The acidity of the protons on the oxazole ring generally follows the order C2 > C5 > C4, making the C2 position particularly susceptible to deprotonation and subsequent reaction with electrophiles. e-bookshelf.desemanticscholar.org However, the substitution pattern can influence this reactivity. e-bookshelf.de
Direct arylation reactions, catalyzed by palladium, have been developed to introduce aryl groups at both the C2 and C5 positions with high regioselectivity. organic-chemistry.org The choice of phosphine (B1218219) ligands and solvent polarity plays a crucial role in directing the substitution. For instance, palladium-catalyzed C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. organic-chemistry.org Nickel-catalyzed C2 arylation of oxazoles with aryl chlorides has also been reported. organic-chemistry.org
Electrophilic substitution reactions on the oxazole ring typically occur at the C5 position, especially when an electron-donating group is present. semanticscholar.org Nucleophilic substitution is less common but can occur, particularly with halogenated oxazoles, with the reactivity order being C2 > C4 > C5. semanticscholar.org
The following table summarizes some key reactions for the functionalization of the oxazole ring:
| Position | Reaction Type | Reagents and Conditions | Product Type |
| C2 | Direct Arylation | Pd catalyst, phosphine ligand, nonpolar solvent, aryl halides | 2-Aryl-oxazoles |
| C2 | Arylation | Ni(II) precatalyst, BTPP/NaTFA dual-base system, aryl chlorides | 2-Aryl-oxazoles |
| C4 | Arylation | Aryllead reagents | 4-Aryl-oxazolone derivatives |
| C5 | Direct Arylation | Pd catalyst, phosphine ligand, polar solvent, aryl halides | 5-Aryl-oxazoles |
Functionalization of the Tert-butyl Group
Direct functionalization of the tert-butyl group on the 5-tert-butyl-1,3-oxazole scaffold presents a significant chemical challenge due to the high stability and lack of reactive sites on the alkyl group. Research has primarily focused on the synthesis of derivatives where the tert-butyl group is introduced as part of a larger, pre-functionalized fragment. For instance, the synthesis of 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]oxazoles involves the use of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, indicating that the functionalized phenyl ring containing the tert-butyl groups is prepared separately and then condensed to form the final oxazole derivative. acs.org
While direct C-H activation of the tert-butyl group itself is not a commonly reported strategy for this specific scaffold, the steric bulk of the tert-butyl group plays a crucial role in directing reactions at other positions of the molecule and influencing the properties of the final product, such as lipophilicity and binding interactions.
Synthesis of Poly-Oxazole Systems and Hybrid Heterocycles
The this compound moiety can be incorporated into larger, more complex molecular architectures, including poly-oxazole systems and hybrid heterocycles. These structures are of interest for their potential applications in materials science and as complex ligands.
Poly-Oxazole Systems: The synthesis of polymers containing oxazole units, known as poly(aryl ether oxazole)s, has been explored. nycu.edu.tw These materials can be synthesized through nucleophilic aromatic substitution reactions, where a bisphenol monomer is reacted with a difluoro-oxazole-containing monomer. nycu.edu.tw While not specifically starting from this compound, these methods demonstrate the feasibility of incorporating oxazole rings into polymer backbones. A metal-free [2+2+1] cycloaddition polymerization has also been proposed for the synthesis of polyoxazoles from alkynes, nitriles, and an oxygen source. researchgate.net
Hybrid Heterocycles: The this compound scaffold can be combined with other heterocyclic rings to create hybrid molecules with unique properties. For example, the reaction of phosphonomethylated 5-tert-butylfuranyl aldoesters with other reagents can lead to the formation of hybrid heterocyclic systems. researchgate.net Additionally, the synthesis of 1,3-oxazole-INH hybrid derivatives has been reported, showcasing the integration of the oxazole core with other bioactive pharmacophores. researchgate.net
Introduction of Stereogenic Centers for Chiral Auxiliary Development
The introduction of stereogenic centers onto the this compound scaffold is a key strategy for the development of chiral auxiliaries and ligands for asymmetric catalysis. A common approach involves the use of chiral starting materials that already contain the desired stereochemistry.
For instance, chiral oxazolines, which are dihydro-oxazole derivatives, are widely used as chiral auxiliaries. nih.gov The synthesis of these molecules often starts from chiral amino alcohols. (S)-tert-leucinol, a chiral amino alcohol, is a common precursor for creating chiral oxazolines where the tert-butyl group and a stereocenter are incorporated. beilstein-journals.orgnih.gov The resulting (S)-4-(tert-butyl)-4,5-dihydro-1,3-oxazole moiety is a key component in various chiral ligands. beilstein-journals.org
The development of chiral 3-substituted isoxazolidines as chiral auxiliaries, where the tert-butyl group can be one of the substituents, further highlights the importance of this group in chiral applications. google.com
The following table outlines a general approach for creating chiral oxazole-related structures:
| Chiral Precursor | Reaction Type | Resulting Chiral Scaffold |
| (S)-tert-leucinol | Cyclization with an activated carboxylic acid or nitrile | (S)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
Design and Synthesis of Ligands based on this compound
The this compound scaffold is a valuable building block for the design and synthesis of ligands for transition metal catalysis. The nitrogen atom in the oxazole ring can coordinate to a metal center, and the bulky tert-butyl group can create a specific steric environment around the metal, influencing the selectivity of the catalytic reaction.
A notable class of ligands are the Pyridinooxazoline (PyOx) ligands, which are bidentate dinitrogen ligands. beilstein-journals.org The (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, for example, has been used in asymmetric conjugate additions. beilstein-journals.org The synthesis of such ligands often involves the condensation of a chiral amino alcohol, like (S)-tert-leucinol, with a pyridine (B92270) derivative. beilstein-journals.org
Furthermore, planar-chiral oxazole-pyridine N,N-ligands based on a [2.2]paracyclophane backbone have been designed and synthesized. dicp.ac.cn These ligands have shown high efficiency in palladium-catalyzed asymmetric acetoxylative cyclization reactions. dicp.ac.cn The synthesis involves the condensation of a chiral amino-paracyclophane with a picolinic acid derivative. dicp.ac.cn
The combination of the oxazole ring with other coordinating groups, such as phosphines (PHOX ligands), has also led to the development of powerful chiral ligands. nih.gov
| Ligand Class | Key Structural Features | Synthetic Approach |
| PyOx Ligands | Pyridine ring linked to a chiral oxazoline (B21484) with a tert-butyl group | Condensation of a chiral amino alcohol with a pyridine derivative |
| Planar-Chiral Oxazole-Pyridine Ligands | [2.2]Paracyclophane backbone with an oxazole and a pyridine ring | Condensation of a chiral amino-paracyclophane with a picolinic acid derivative |
| PHOX Ligands | Phenyl ring with a phosphine group linked to a chiral oxazoline with a tert-butyl group | Multi-step synthesis involving coupling of a bromophenyl derivative with a chiral amino alcohol |
Advanced Applications of 5 Tert Butyl 1,3 Oxazole in Chemical Research
Role as a Ligand in Coordination Chemistry and Catalysis
The 5-tert-butyl-1,3-oxazole moiety is a compelling ligand in the field of coordination chemistry and catalysis. The nitrogen atom in the oxazole (B20620) ring provides a coordination site for transition metals, while the sterically demanding tert-butyl group at the 5-position can influence the geometry of the resulting metal complex, creating a specific chiral environment that is crucial for stereoselective reactions. While the closely related dihydrooxazole (oxazoline) ligands, particularly pyridinooxazolines (PyOx), have been extensively studied, the aromatic 1,3-oxazole core offers distinct electronic properties for fine-tuning catalytic activity. beilstein-journals.org
Design and Synthesis of Metal-Oxazole Complexes
The synthesis of metal complexes incorporating the this compound scaffold involves the coordination of a metal center to the nitrogen atom of the oxazole ring. The design of these complexes often targets the creation of a defined chiral pocket around the metal's active site. The bulky tert-butyl group plays a critical role by providing steric hindrance that can direct the approach of substrates, thereby enhancing stereocontrol during catalytic transformations.
Methods for synthesizing functionalized oxazoles, which can then be used as ligands, are well-established. Palladium-catalyzed direct arylation, for instance, allows for the selective functionalization of the oxazole ring at either the C2 or C5 position by carefully choosing ligands and solvent polarity. beilstein-journals.orgorganic-chemistry.org This enables the synthesis of a diverse library of oxazole-based ligands with various electronic and steric properties. For example, coupling at the C2 position would produce 2-aryl-5-tert-butyl-1,3-oxazoles, which can act as bidentate ligands if the aryl group contains a coordinating atom.
The synthesis of the core oxazole ring itself can be achieved through various means, including the Van Leusen oxazole synthesis or iodine-catalyzed domino oxidative cyclization processes from readily available starting materials. organic-chemistry.orgconnectjournals.com Once the substituted oxazole ligand is prepared, it can be complexed with a variety of transition metals, such as palladium, nickel, copper, or gold, to generate the active catalyst. beilstein-journals.orgorganic-chemistry.orgacs.org
Applications in Asymmetric Catalysis and Enantioselective Transformations
The primary application of chiral ligands based on the tert-butyl-oxazole framework is in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. While much of the documented success is with the related (S)-4-tert-butyl-oxazoline ligands (e.g., PyOx), the principles of stereocontrol are directly applicable. beilstein-journals.org In these systems, the ligand coordinates to a metal, such as palladium, creating a chiral catalyst that can achieve high enantioselectivity (up to 95% ee) in reactions like the addition of arylboronic acids to ketimines. The steric bulk of the tert-butyl group is instrumental in creating a biased reaction environment that favors one enantiomeric transition state over the other. smolecule.com
For the aromatic this compound, its derivatives have been explored as ligands for stabilizing transition states in palladium-catalyzed reactions, leading to enhanced selectivity and yield. The enantioselective synthesis of oxazolines themselves, which can be precursors or structural analogs, has been achieved through cycloaddition reactions using catalysts that create chiral environments, demonstrating the importance of stereodirecting groups like tert-butyl. chim.it
Table 1: Representative Catalytic Applications of tert-Butyl-Oxazole/Oxazoline (B21484) Ligands This table includes data from closely related tert-butyl-oxazoline ligands to illustrate the catalytic principles, as specific data for the aromatic this compound ligand is less common.
| Ligand Type | Metal | Reaction Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (S)-4-tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | Palladium(II) | Asymmetric C–H activation / Arylboronic acid addition | >90% | |
| 2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenol | Palladium | Enantioselective allylic alkylation | up to 94% | smolecule.com |
| Cinchonine-derived ammonium (B1175870) salt (as phase-transfer catalyst) | - | [3+2]-cycloaddition of tert-butyl isocyanoacetate | up to 78% | chim.it |
Mechanistic Studies of Catalytic Cycles
Mechanistic studies provide insight into how this compound-metal complexes facilitate chemical reactions. A common pathway in C-H functionalization reactions involves a concerted metalation-deprotonation (CMD) mechanism. rsc.org In a typical cycle, the oxazole ligand coordinates to the metal center (e.g., Ni(II)). The substrate then coordinates, and a base assists in the cleavage of a C-H bond to form a cyclometalated intermediate. rsc.org Subsequent steps involving oxidative addition, reductive elimination, or other transformations lead to the final product and regeneration of the active catalyst.
In gold-catalyzed reactions for synthesizing oxazole ketones, a proposed mechanism involves the initial cyclization of a propargyl amide substrate by the gold catalyst to form a vinyl-gold intermediate. acs.org This intermediate then undergoes further reaction steps to yield the final product, demonstrating the role of the metal in activating the substrate and facilitating the key bond-forming events. acs.org The electronic nature of the oxazole ligand, influenced by its substituents, can modulate the reactivity of the metal center throughout this catalytic cycle. The steric profile of the 5-tert-butyl group would be expected to influence the regioselectivity and stability of key intermediates in such cycles.
Scaffold for Medicinal Chemistry and Drug Discovery (Pre-clinical/Conceptual)
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. semanticscholar.orgresearchgate.netnih.gov The nitrogen and oxygen atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors, while the rest of the ring provides a rigid framework for orienting various substituents. semanticscholar.org The this compound structure, in particular, combines this valuable pharmacophore with a bulky, lipophilic group ideal for probing binding pockets.
Rational Design of Bioactive Oxazole Derivatives
The rational design of drugs based on the this compound scaffold involves using it as a central building block to which other functional groups are attached to optimize interactions with a specific biological target. The tert-butyl group is often used to fill a hydrophobic pocket in an enzyme's active site, thereby increasing binding affinity and selectivity.
This design principle is evident in the development of kinase inhibitors. For instance, in a series of potent FMS-like tyrosine kinase-3 (FLT3) inhibitors, a tert-butyl-isoxazole moiety was identified as a key component for achieving high potency and selectivity. acs.org Although this involves the related isoxazole (B147169) isomer, the strategic use of the tert-butyl group is directly relevant. Similarly, the design of peroxisome proliferator-activated receptor (PPAR) agonists has involved linking an oxazole core to other molecular fragments to achieve dual activity. jst.go.jp In these conceptual designs, the this compound core can serve as an anchor, with modifications at the 2- and 4-positions allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. clockss.org
Structure-Activity Relationship (SAR) Studies at a Molecular Level
Structure-Activity Relationship (SAR) studies are crucial for understanding how molecular structure correlates with biological function. For the this compound scaffold, SAR studies focus on how modifying the substituents at the 2- and 4-positions affects bioactivity, while the 5-tert-butyl group is held constant to maintain a strong, sterically-defined interaction with a target. semanticscholar.org
The versatility of the oxazole moiety allows for extensive SAR exploration. semanticscholar.org For example, in a series of insecticides acting on the GABA-gated chloride channel, the presence and specific positioning of a tert-butyl group were found to be critical for potent activity. acs.org This highlights the importance of bulky lipophilic groups in binding to specific receptor sites. By systematically varying the groups at other positions on the oxazole ring, researchers can map the requirements of the binding site. For example, adding hydrogen bond donors or acceptors at the C2 position could probe for polar interactions, while varying the size and electronics of a C4 substituent could refine van der Waals and electronic complementarity.
Table 2: Conceptual Structure-Activity Relationship (SAR) Profile for this compound Derivatives This table presents a conceptual framework for SAR studies based on general medicinal chemistry principles applied to the specified scaffold.
| Position of Modification | Type of Substituent | Potential Impact on Bioactivity | Rationale |
|---|---|---|---|
| C2 | Small polar group (e.g., -NH2, -OH) | Increased potency through specific interactions | Introduces hydrogen bond donor/acceptor capabilities to interact with polar residues in a binding site. |
| C2 | Aromatic ring (e.g., phenyl, pyridyl) | Modulation of activity and pharmacokinetics | Can engage in π-π stacking interactions and provides a vector for further substitution to explore larger binding site regions. |
| C4 | Small alkyl group (e.g., -CH3) | Fine-tuning of steric fit and lipophilicity | Can improve binding by filling small hydrophobic pockets adjacent to the main tert-butyl binding area. |
| C4 | Acidic/Basic group (e.g., -COOH, -N(CH3)2) | Improved solubility and potential for salt-bridge formation | Can enhance pharmacokinetic properties and introduce strong ionic interactions with the biological target. |
Exploration of Molecular Targets and Biochemical Interactions (In Vitro/Cellular Models)
The this compound core is a key feature in several biologically active compounds, with research elucidating their interactions with specific molecular targets in vitro and in cellular environments. These studies are crucial for understanding their therapeutic potential.
One of the most prominent examples is the compound N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)piperidine-4-carboxamide , also known as SNS-032 or BMS-387032 . biointerfaceresearch.comebi.ac.uk This molecule is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. ebi.ac.uk In vitro studies have demonstrated that SNS-032 is an ATP-competitive inhibitor of CDK2, CDK7, and CDK9. ebi.ac.uk Its inhibitory action has been shown to induce apoptosis (programmed cell death) in human acute myeloid leukemia (AML) HL-60 cells, highlighting its potential as an anti-cancer agent. ebi.ac.uk
Derivatives of this compound have also been identified as inhibitors of key enzymes in inflammatory pathways. A series of 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]oxazoles were synthesized and evaluated for their biological activity. acs.org These compounds were found to be dual inhibitors of both 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), two enzymes central to the arachidonic acid cascade that produces pro-inflammatory mediators. acs.org Furthermore, the broader class of 2-N-aryl-5-substituted-1,3-oxazoles, where the 5-substituent can be a tert-butyl group, has been noted for potent inhibitory activity against inosine (B1671953) monophosphate dehydrogenase (IMPDH) and 5-lipoxygenase (5-LOX). tandfonline.comtandfonline.com
The scaffold has also been incorporated into agents with antimicrobial properties. Research has shown that compounds such as 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole are effective antimicrobial agents. d-nb.info
| Compound/Derivative Class | Molecular Target(s) | Investigated Biological Activity | Reference |
|---|---|---|---|
| SNS-032 (BMS-387032) | CDK2, CDK7, CDK9 | Anticancer (induces apoptosis in AML cells) | biointerfaceresearch.comebi.ac.uk |
| 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]oxazoles | 5-Lipoxygenase (5-LOX), Cyclooxygenase (COX) | Anti-inflammatory | acs.org |
| 2-N-aryl-5-substituted-1,3-oxazoles | Inosine monophosphate dehydrogenase (IMPDH), 5-LOX | Immunosuppressive, Anti-inflammatory | tandfonline.comtandfonline.com |
| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | Not specified | Antimicrobial | d-nb.info |
Building Block in Materials Science and Polymer Chemistry
The oxazole ring system is recognized for its utility in materials science, and the incorporation of a this compound unit provides a combination of thermal stability, desirable electronic characteristics, and processability. tandfonline.comresearchgate.net
The 1,3-oxazole nucleus is considered a vital architecture in material science. tandfonline.comtandfonline.com While direct polymerization of this compound as a monomer is not widely documented, its derivatives are used as building blocks to create functional polymers and materials. The robust nature of the oxazole ring and the solubilizing effect of the tert-butyl group make it an attractive component for incorporation into larger macromolecular structures. For instance, related benzoxazole (B165842) structures containing tert-butyl groups, such as 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) , have been successfully blended into polymer films like poly(1,4-butylene succinate) to act as fluorescent probes. acs.org Another patent describes the use of 5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole in fluoropolymer blends, suggesting a role in modifying material properties. google.com These examples highlight the principle of incorporating the tert-butyl-substituted azole motif to impart specific functions to a polymer matrix.
The photophysical and electronic properties of oxazole-containing compounds make them highly suitable for optoelectronic applications. researchgate.net They are investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent sensors. researchgate.net
The 1,3-oxazole ring can be a component of m-terphenyl (B1677559) derivatives used as electron transport materials in OLEDs. google.com The tert-butyl group is often appended to organic electronic materials to enhance their solubility and improve their ability to form uniform thin films, which is critical for device performance. The related compound 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) has been studied extensively as a fluorophore. acs.org It exhibits high fluorescence quantum yields (Φfl ≥ 0.60) in various solvents and when mixed in polymer films. acs.org Electrochemical studies of BBT showed a reversible reduction process, confirming its n-doping character, which is desirable for electron-transport layers in OLEDs. acs.org The study of excited-state proton transfer in related hydroxylated triphenylazoles further underscores the importance of the tert-butyl group in modulating the photophysical dynamics of these systems. researchgate.net
| Material | Key Property | Finding/Value | Potential Application | Reference |
|---|---|---|---|---|
| 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) | Fluorescence Quantum Yield (Φfl) | ≥ 0.60 | Fluorophore, Fluorescent Sensor | acs.org |
| Electrochemical Behavior | Reversible reduction | n-type material for OLEDs | acs.org | |
| In Polymer Films | Exhibits concentration-dependent spectral shifts | Probe for polymer studies | acs.org |
Utility in Natural Product Synthesis and Analogue Development
The 1,3-oxazole ring is a structural component found in a wide array of biologically significant natural products, often arising from the modification of serine or threonine residues. nih.govresearchgate.net The synthesis of analogues of these complex molecules is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.
Furthermore, the 1,3-oxazole ring is often used as a bioisostere—a chemical substituent that can replace another group without significantly altering the molecule's biological activity but potentially improving its drug-like properties. Its use in analogue development allows for the creation of novel chemical entities with potentially enhanced metabolic stability or modified target interactions compared to the original lead compound. tandfonline.com
Future Directions and Emerging Research Opportunities for 5 Tert Butyl 1,3 Oxazole
Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automation)
The synthesis of 5-tert-butyl-1,3-oxazole and its derivatives is set to be revolutionized by the adoption of advanced synthetic technologies such as flow chemistry and laboratory automation. Continuous flow synthesis offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and straightforward scalability. For the synthesis of oxazole (B20620) cores, flow chemistry enables precise control over reaction parameters, which is crucial for optimizing yield and purity.
Recent developments in photochemical methods for oxazole synthesis are particularly amenable to flow chemistry setups. These methods, which can proceed without the need for metal catalysts, involve the photoinduced cycloaddition of carbenes and nitriles. The utilization of flow reactors in such photochemical processes ensures consistent light exposure and temperature control, leading to more efficient and reproducible synthesis. This approach could be adapted for the large-scale production of this compound, making it more accessible for further research and application.
Furthermore, the integration of automated synthesis platforms can accelerate the discovery of novel this compound derivatives. Automated systems can rapidly screen various starting materials and reaction conditions, enabling high-throughput synthesis and optimization. This will be instrumental in building libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery and materials science.
| Technology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability, and amenability to photochemical methods. |
| Automation | High-throughput screening of reaction conditions, rapid library synthesis for SAR studies. |
Exploration of Novel Reactivity Modes and Unprecedented Transformations
While the oxazole ring is a well-established heterocycle, there remains significant potential for exploring novel reactivity modes, particularly for substituted oxazoles like this compound. A key area of emerging research is the direct C-H bond activation of the oxazole ring. This powerful strategy allows for the late-stage functionalization of the heterocycle without the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route.
Palladium-catalyzed direct arylation and alkenylation of oxazoles have been demonstrated, providing a versatile method for the formation of new carbon-carbon bonds. Applying these methods to this compound could lead to a host of novel derivatives with tailored electronic and steric properties. The bulky tert-butyl group is expected to exert a significant directing effect in such transformations, potentially leading to high regioselectivity.
Another avenue for exploration is the use of photoredox catalysis to enable previously inaccessible transformations of the oxazole ring. This approach utilizes visible light to initiate single-electron transfer processes, which can facilitate a wide range of chemical reactions under mild conditions. Investigating the photoredox-catalyzed reactions of this compound could unveil unprecedented reactivity and provide access to novel molecular architectures.
Development of Next-Generation Oxazole-Based Ligands and Catalysts
The oxazole moiety is a key component of many important chiral ligands used in asymmetric catalysis. The development of next-generation ligands based on the this compound framework is a promising area of research. The sterically demanding tert-butyl group can play a crucial role in creating a well-defined chiral environment around a metal center, which can lead to high levels of enantioselectivity in catalytic reactions.
Chiral oxazoline (B21484) ligands, which are closely related to oxazoles, are widely used in a variety of asymmetric transformations, including hydrosilylation, cyclopropanation, and Michael additions. The introduction of a tert-butyl group at the 5-position of the oxazole ring in these ligand scaffolds can significantly influence their catalytic activity and selectivity. The steric bulk can enhance the rigidity of the ligand-metal complex and create specific pockets that favor the formation of one enantiomer over the other. Research into the synthesis of novel chiral ligands incorporating the this compound unit and their application in asymmetric catalysis is a key future direction.
| Ligand Type | Potential Application | Role of the Tert-butyl Group |
| Chiral Bis(oxazoline) Ligands | Asymmetric cyclopropanation, Diels-Alder reactions | Enhancing enantioselectivity through steric hindrance. |
| Phosphino-oxazoline (PHOX) Ligands | Asymmetric hydrogenation, Heck reactions | Tuning the electronic and steric properties of the catalyst. |
Computational Design and Discovery of Oxazole Compounds with Tailored Properties
Computational chemistry and in silico screening are becoming indispensable tools in modern chemical research. These methods can be powerfully applied to the design and discovery of novel this compound derivatives with specific, tailored properties. By employing techniques such as density functional theory (DFT) and molecular docking, researchers can predict the electronic structure, reactivity, and biological activity of hypothetical compounds before their synthesis.
For instance, in the context of drug discovery, computational screening can be used to identify this compound derivatives that are likely to bind to a specific biological target, such as an enzyme or a receptor. This can significantly reduce the time and cost associated with the discovery of new therapeutic agents. Similarly, in materials science, computational modeling can be used to predict the photophysical properties of novel oxazole-based compounds, guiding the design of new fluorescent probes or materials for organic electronics.
The tert-butyl group, with its well-defined steric and electronic properties, provides an excellent anchor point for computational studies. By systematically modifying other positions on the oxazole ring in silico, it is possible to build a comprehensive understanding of the structure-property relationships for this class of compounds.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The unique properties of the this compound scaffold make it an attractive candidate for interdisciplinary research at the interface of chemistry, biology, and materials science. The oxazole ring is a common motif in a wide range of biologically active natural products and synthetic molecules, and the incorporation of a tert-butyl group can enhance metabolic stability and lipophilicity, which are desirable properties for drug candidates.
In the field of chemical biology, this compound derivatives have the potential to be developed as novel fluorescent probes for bioimaging. periodikos.com.brperiodikos.com.brnih.gov The oxazole core can act as a fluorophore, and the photophysical properties can be fine-tuned by attaching different functional groups. The tert-butyl group can influence the molecule's interaction with biological membranes and its localization within specific cellular compartments.
In materials science, polymers containing oxazole units in their backbone have been shown to possess desirable properties such as high thermal stability and good solubility. acs.orgasccindapur.com The introduction of the bulky tert-butyl group into such polymers could further enhance their properties by disrupting polymer chain packing and increasing free volume, which could be beneficial for applications such as gas separation membranes. Furthermore, the development of oxazole-based dyes and materials for organic electronics is an active area of research where the electronic properties of the this compound core could be exploited. asianpubs.org
Q & A
Advanced Research Question
- In Vitro Assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like GABA receptors, validating with ΔG values and pose clustering .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., chloro vs. tert-butyl groups) with bioactivity trends .
How are computational methods applied to study the reactivity of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites (e.g., C2/C5 positions in oxazole) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to model reaction mechanisms (e.g., SNAr substitutions) .
- TD-DFT : Predict UV-Vis spectra for comparison with experimental λₘₐₓ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
